molecular formula C22H30ClN3O5 B10861435 Thalidomide-5-O-C9-NH2 (hydrochloride)

Thalidomide-5-O-C9-NH2 (hydrochloride)

Cat. No.: B10861435
M. Wt: 451.9 g/mol
InChI Key: BWTYZYUAWBSERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed as a cereblon ligand, which facilitates the recruitment of the CRBN protein. It is often used in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-O-C9-NH2 (hydrochloride) involves the modification of thalidomide to introduce a cereblon-binding moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-O-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and various substituted thalidomide analogs .

Scientific Research Applications

Thalidomide-5-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Thalidomide-5-O-C9-NH2 (hydrochloride) involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound also exhibits anti-angiogenic and immunomodulatory effects by modulating the release of inflammatory mediators such as tumor necrosis factor-alpha .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-O-C9-NH2 (hydrochloride) is unique due to its specific design as a cereblon ligand, making it highly effective in the formation of PROTACs. This specificity allows for targeted protein degradation, which is not as pronounced in other thalidomide derivatives .

Properties

Molecular Formula

C22H30ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

5-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H29N3O5.ClH/c23-12-6-4-2-1-3-5-7-13-30-15-8-9-16-17(14-15)22(29)25(21(16)28)18-10-11-19(26)24-20(18)27;/h8-9,14,18H,1-7,10-13,23H2,(H,24,26,27);1H

InChI Key

BWTYZYUAWBSERA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.